Minnelide is a synthetic, water-soluble prodrug of triptolide, a diterpenoid triepoxide compound originally isolated from the Chinese medicinal herb Tripterygium wilfordii. [, , , , , ] Triptolide itself exhibits potent antitumor, anti-inflammatory, and immunosuppressive properties but suffers from poor water solubility, limiting its clinical application. [, ] Minnelide was developed to overcome these limitations, enabling effective delivery of the active compound, triptolide, to various tissues in the body. [, , ] Upon administration, Minnelide is rapidly converted into triptolide by phosphatases present in the bloodstream and tissues. [, , ]
Minnelide has emerged as a promising anticancer agent in preclinical studies, demonstrating efficacy in multiple animal models of various cancers. [, , , , , , , , , , , , , , , , , , ] Research efforts are focused on understanding its mechanisms of action and exploring its therapeutic potential in different cancer types. [, , , , , , , , , , , , , , , , , , ]
Minnelide exerts its anticancer effects primarily through its active metabolite, triptolide. [, ] Several mechanisms of action have been identified, contributing to its potent antitumor activity:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4